
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The presence of a fluorine atom on the phenyl ring and a methylamino group on the ethyl chain makes this compound unique.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form 2-(2-fluorophenyl)-2-(methylamino)ethanol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-2-(methylamino)acetaldehyde.
Reduction: Formation of 2-(2-fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of 2-(2-substituted phenyl)-2-(methylamino)ethanol derivatives.
科学的研究の応用
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or antidepressant effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, or other physiological processes.
類似化合物との比較
Similar Compounds
2-Phenylethylamine: Lacks the fluorine atom and methylamino group.
2-(2-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
特性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-9(6-12)7-4-2-3-5-8(7)10;/h2-5,9,11-12H,6H2,1H3;1H |
InChIキー |
UZOPWJNDMKMFMA-UHFFFAOYSA-N |
正規SMILES |
CNC(CO)C1=CC=CC=C1F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


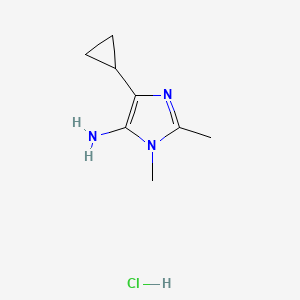
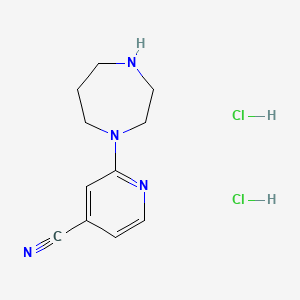
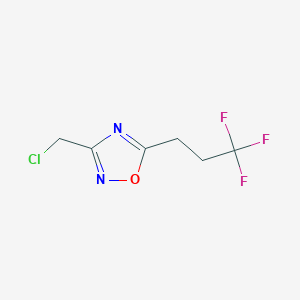
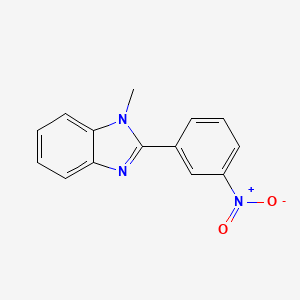
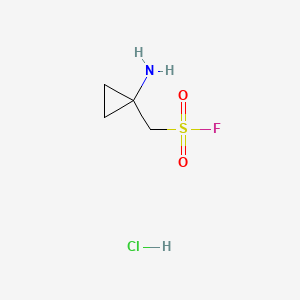
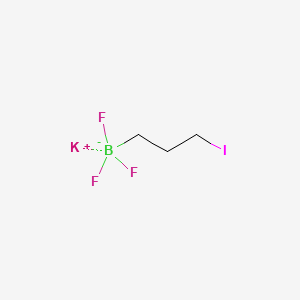
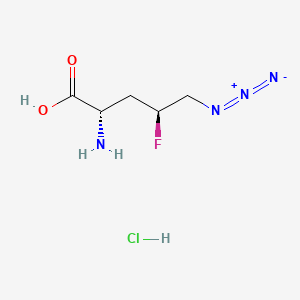


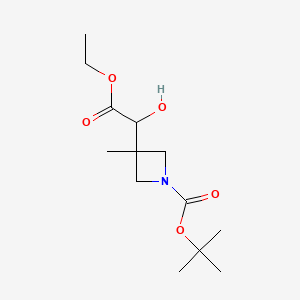
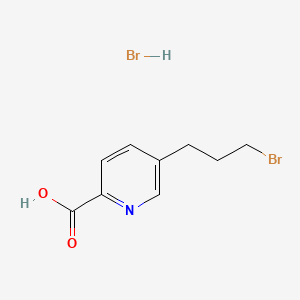
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
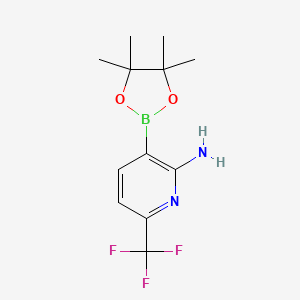
![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
